molecular formula C15H16O3 B454981 5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde CAS No. 438220-68-9

5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde

Cat. No. B454981
CAS RN: 438220-68-9
M. Wt: 244.28g/mol
InChI Key: FUTHEWGJXKGRKV-UHFFFAOYSA-N
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Description

“5-(4-Isopropyl-phenoxymethyl)-furan-2-carboxylic acid” is a chemical compound with the molecular formula C15H16O4 . It’s related to “5-(4-Isopropyl-phenoxymethyl)-furan-2-carboxylic acid methyl ester”, which has the molecular formula C16H18O4 .


Molecular Structure Analysis

The molecular weight of “5-(4-Isopropyl-phenoxymethyl)-furan-2-carboxylic acid” is 260.29 , and for the methyl ester variant, it’s 274.31 .

Scientific Research Applications

Antioxidant Properties and Phenolic Content Analysis

Research by Chen et al. (2014) on hydrothermal hydrolysis in plant foods noted the formation of derivatives like 5-(hydroxymethyl)furan-2-carbaldehyde (HMF) during the extraction of phenolics. These compounds were initially misidentified as phenolics due to their similar UV absorption characteristics. The study highlighted the significance of accurately assessing phenolic content and antioxidant activities, emphasizing the need to differentiate between genuine phenolics and furan derivatives formed during processing (Chen et al., 2014).

Biomass-Derived Chemicals

Yu et al. (2018) demonstrated the use of furan-2-carbaldehydes as green C1 building blocks for synthesizing bioactive quinazolin-4(3H)-ones through ligand-free photocatalytic C–C bond cleavage. This innovative approach underscores the utility of furan derivatives in green chemistry, offering a sustainable pathway for generating bioactive compounds (Yu et al., 2018).

Thermodynamic Properties

Dibrivnyi et al. (2015) focused on the thermodynamic properties of nitrophenyl furan-2-carbaldehyde isomers, providing insights into the optimization processes for their synthesis, purification, and application. This study is pivotal for understanding the physical and chemical behavior of furan derivatives under various conditions, facilitating their practical application in chemical synthesis and industrial processes (Dibrivnyi et al., 2015).

Catalysis and Chemical Transformations

Xia et al. (2018) reviewed the catalytic conversion of 5-hydroxymethylfurfural (HMF), highlighting its potential as a versatile platform for producing a wide variety of valuable chemicals. The functional groups in HMF and related furan derivatives make them suitable for various catalytic processes, including oxidation, reduction, and the Diels–Alder reaction. This versatility underscores the importance of furan derivatives in developing new, sustainable chemical processes and products (Xia et al., 2018).

properties

IUPAC Name

5-[(4-propan-2-ylphenoxy)methyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-11(2)12-3-5-13(6-4-12)17-10-15-8-7-14(9-16)18-15/h3-9,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTHEWGJXKGRKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde

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